1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine
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Overview
Description
1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-fluorophenol with a suitable alkylating agent to form 2-fluorophenoxyalkane. This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to ensure efficient production.
Chemical Reactions Analysis
1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-((2-Fluorophenoxy)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-((2-Fluorophenoxy)methyl)benzaldehyde: This compound has a similar fluorophenoxy group but differs in the presence of a benzaldehyde moiety.
2-((4-Bromo-2-fluorophenoxy)methyl)oxirane: This compound contains a bromine atom and an oxirane ring, making it structurally distinct from the pyrazole derivative
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H10FN3O |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3O/c11-9-3-1-2-4-10(9)15-7-14-6-8(12)5-13-14/h1-6H,7,12H2 |
InChI Key |
LPUUYTSQADHXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=C(C=N2)N)F |
Origin of Product |
United States |
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